Comprehensive Technical Guide on 3-(4-Fluorophenyl)oxan-3-ol: Structural Insights, Physicochemical Profiling, and Synthetic Methodologies
Comprehensive Technical Guide on 3-(4-Fluorophenyl)oxan-3-ol: Structural Insights, Physicochemical Profiling, and Synthetic Methodologies
Executive Summary
In contemporary drug discovery, the strategic transition from planar, sp2-hybridized aromatic systems to three-dimensional, sp3-rich scaffolds is critical for improving clinical success rates. 3-(4-Fluorophenyl)oxan-3-ol (CAS: 1338990-25-2)[1] is a highly versatile, sp3-rich small molecule building block. By combining a rigid tetrahydropyran (oxane) core with a metabolically stable 4-fluorophenyl moiety, this scaffold directly addresses the "escape from flatland" paradigm[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and a self-validating synthetic methodology for its integration into medicinal chemistry pipelines.
Structural & Physicochemical Profiling
The pharmacological utility of 3-(4-Fluorophenyl)oxan-3-ol is dictated by its unique stereoelectronic and physicochemical profile. Rather than serving as a passive structural linker, each functional group in this scaffold actively modulates drug-like properties.
Causality of Structural Motifs
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The Oxane (Tetrahydropyran) Ring: The saturated heterocyclic core provides inherent three-dimensionality. With a Fraction sp3 ( Fsp3 ) of 0.45, it significantly out-performs traditional flat aromatic rings in terms of aqueous solubility and binding specificity[2]. The endocyclic oxygen acts as a hydrogen bond acceptor, improving the topological polar surface area (TPSA) without adding rotatable bonds.
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Tertiary Alcohol at C3: This motif serves as a critical, directional hydrogen bond donor/acceptor. In the context of kinase or GPCR inhibitors, tertiary alcohols frequently anchor the molecule to solvent-exposed regions or specific hinge-binding pockets. Furthermore, its steric bulk restricts the conformational freedom of adjacent functional groups.
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4-Fluorophenyl Substituent: Fluorine is highly electronegative and possesses a van der Waals radius (1.47 Å) nearly identical to that of hydrogen (1.20 Å)[3]. This allows the fluorine atom to block cytochrome P450-mediated oxidation at the para-position of the phenyl ring without introducing deleterious steric clashes[4]. Additionally, the highly polarized C–F bond can engage in multipolar interactions with protein backbones[3].
Quantitative Physicochemical Data
The following table summarizes the theoretical and calculated physicochemical properties of the scaffold, highlighting its compliance with Lipinski's Rule of Five for lead-like compounds.
| Property | Value | Implication for Drug Design |
| Chemical Name | 3-(4-Fluorophenyl)oxan-3-ol | Standard IUPAC nomenclature |
| CAS Registry Number | 1338990-25-2 | Unique identifier for sourcing[1] |
| Molecular Formula | C₁₁H₁₃FO₂ | - |
| Molecular Weight | 196.22 g/mol | Ideal low-MW fragment/building block[1] |
| TPSA | 29.46 Ų | Excellent membrane permeability |
| Hydrogen Bond Donors | 1 | Favorable for oral bioavailability |
| Hydrogen Bond Acceptors | 3 | Sufficient for target engagement |
| Rotatable Bonds | 1 | High structural rigidity (low entropic penalty) |
| Fraction sp3 ( Fsp3 ) | 0.45 | High 3D character; reduces off-target binding[2] |
| Predicted cLogP | ~2.1 | Optimal lipophilicity for ADME profiling |
Mechanistic Synthetic Pathway
The synthesis of 3-(4-Fluorophenyl)oxan-3-ol relies on the precise nucleophilic addition of a Grignard reagent to a cyclic ketone. As a Senior Application Scientist, it is imperative to understand not just the steps, but the chemical causality behind the reaction conditions to ensure reproducibility and high yield.
Experimental Workflow Diagram
Workflow for the synthesis and integration of 3-(4-Fluorophenyl)oxan-3-ol in drug discovery.
Step-by-Step Protocol: Grignard Addition
Objective: To selectively install the 4-fluorophenyl moiety at the C3 position of the oxane ring while generating a tertiary alcohol, avoiding competitive enolization.
Reagents:
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Dihydro-2H-pyran-3(4H)-one (1.0 eq)
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4-Fluorophenylmagnesium bromide (1.0 M in THF, 1.2 eq)
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous NH₄Cl
Methodology & Causality:
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Preparation of the Electrophile: Dissolve dihydro-2H-pyran-3(4H)-one in anhydrous THF (0.2 M concentration) under a strict argon atmosphere.
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Causality: Argon prevents atmospheric moisture from irreversibly protonating the highly basic Grignard reagent into fluorobenzene, which would destroy the stoichiometric integrity of the reaction.
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Cryogenic Temperature Control: Cool the reaction vessel to -78 °C using a dry ice/acetone bath.
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Causality: The C3-ketone of the oxane ring is highly prone to alpha-deprotonation. At ambient temperatures, the Grignard reagent will act as a base rather than a nucleophile, leading to enolization and subsequent recovery of unreacted starting material. Cryogenic conditions kinetically favor the desired nucleophilic addition.
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Nucleophilic Addition: Add 4-fluorophenylmagnesium bromide dropwise over 30 minutes.
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Causality: Dropwise addition controls the exothermic nature of the nucleophilic attack, preventing localized thermal spikes that could trigger ring-opening side reactions.
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Reaction Maturation: Stir the mixture at -78 °C for 1 hour, then allow it to gradually warm to 0 °C over 2 hours.
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Causality: Gradual warming provides the necessary activation energy to drive the sterically hindered addition at the tertiary center to completion.
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Selective Quenching: Slowly add saturated aqueous NH₄Cl at 0 °C.
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Causality: This is a critical self-validating step. A strong acid (e.g., HCl) would protonate the newly formed tertiary alcohol, converting it into a superior leaving group (water) and driving an E1 elimination to form an undesired alkene. NH₄Cl is mildly acidic (pH ~5.5), safely neutralizing the magnesium alkoxide intermediate without triggering acid-catalyzed dehydration.
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Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Applications in Advanced Drug Discovery
The incorporation of sp3-rich, functionalized rings like 3-(4-Fluorophenyl)oxan-3-ol is surging in modern medicinal chemistry[5]. Once synthesized, the tertiary alcohol serves as a versatile synthetic handle. It can be functionalized via Buchwald-Hartwig cross-coupling or Williamson ether synthesis to append further pharmacophores.
Because the scaffold mimics the rigid, three-dimensional vectors of spirocycles[5] and natural products, it forces appended functional groups into distinct spatial orientations. This rigidity reduces the entropic penalty upon binding to a target protein, often resulting in a logarithmic increase in binding affinity ( Kd ) compared to flexible, linear aliphatic chains. Furthermore, the embedded fluorine atom ensures that the molecule resists rapid hepatic clearance, maintaining a favorable pharmacokinetic half-life[4].

